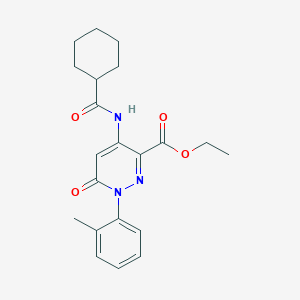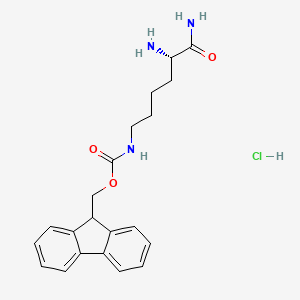
H-L-Lys(Fmoc)-NH2*HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-L-Lys(Fmoc)-NH2*HCl” is a derivative of the amino acid lysine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . This compound is commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of “H-L-Lys(Fmoc)-NH2*HCl” typically involves the use of Fmoc solid-phase peptide synthesis . The side-chain Mtt group can be selectively removed with 1% TFA in DCM .Molecular Structure Analysis
The molecular structure of “H-L-Lys(Fmoc)-NH2*HCl” includes a lysine amino acid core, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .Chemical Reactions Analysis
In the context of peptide synthesis, “H-L-Lys(Fmoc)-NH2*HCl” can undergo a variety of reactions. For example, the Fmoc group can be removed under basic conditions, allowing the lysine residue to react with other amino acids or peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-L-Lys(Fmoc)-NH2*HCl” are largely determined by the lysine core and the Fmoc protecting group. For example, it is a powder at room temperature .科学的研究の応用
Synthesis of Chiral Peptide Nucleic Acids (PNAs)
H-L-Lys(Fmoc)-NH2*HCl: is utilized in the synthesis of chiral PNAs, which are synthetic analogs of DNA with a peptide backbone . These PNAs have a higher affinity and sequence selectivity for complementary DNA and RNA than DNA itself. They are resistant to nucleases and proteases, making them excellent candidates for antisense and antigene therapies .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, H-L-Lys(Fmoc)-NH2*HCl is used to introduce side-chain modifications to peptides and proteins . The azido group present in the side chain can be converted to an amine, allowing for further functionalization of the peptide .
Synthesis of Cyclopeptides
The compound is involved in the synthesis of cyclopeptides, specifically mono-substituted cyclo(L-Lys-L-Lys), which have potential applications in drug design and development . These cyclopeptides can form gels and have unique physical properties that are useful in various biomedical applications .
Development of Supramolecular Hydrogels
H-L-Lys(Fmoc)-NH2*HCl: plays a role in the creation of supramolecular peptide hydrogels . These hydrogels mimic the extracellular matrix, making them suitable for cell culture, tissue engineering, skin regeneration, and wound healing applications .
Custom Peptide Synthesis
This compound is also significant in custom peptide synthesis, where it is used to create peptides with specific sequences for research purposes . It allows for the introduction of protective groups that can be selectively removed during the synthesis process .
Chemoselective Transformations
In the field of protein engineering, H-L-Lys(Fmoc)-NH2*HCl is used for chemoselective transformations of azido-containing peptides and proteins . This process is crucial for the site-specific modification of peptides, which is important for studying protein function and interactions .
作用機序
Target of Action
H-L-Lys(Fmoc)-NH2*HCl, also known as Nα-Fmoc-L-lysine, is primarily used in the field of proteomics research . It is a derivative of the essential amino acid Lysine, which plays a crucial role in protein synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process. It is then removed, or deprotected, to allow the amino group to participate in the formation of peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by H-L-Lys(Fmoc)-NH2*HCl is protein synthesis. As a derivative of Lysine, it is incorporated into proteins during translation, the process by which the genetic code in mRNA is read to produce proteins. The Fmoc group allows for the selective addition of amino acids in peptide synthesis .
Result of Action
The primary result of the action of H-L-Lys(Fmoc)-NH2*HCl is the successful synthesis of peptides. By protecting the amino group during synthesis, the Fmoc group allows for the precise assembly of amino acids into peptides. Once the peptide chain is assembled, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of H-L-Lys(Fmoc)-NH2*HCl is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of the compound. In general, the compound is stored at a temperature of 2-8°C .
将来の方向性
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQEBLOOAONQK-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Fmoc)-NH2*HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

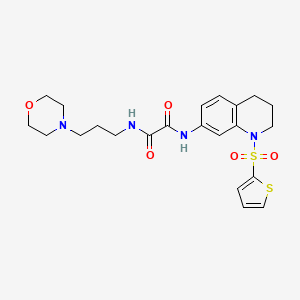

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2902055.png)
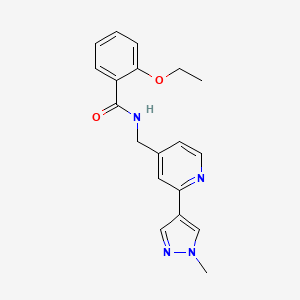

![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
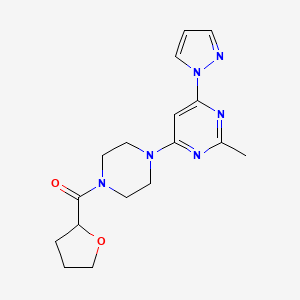

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
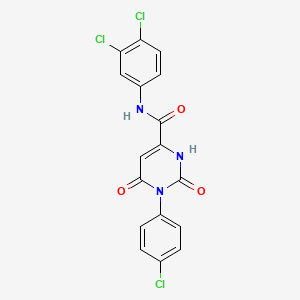
![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)

